

The Potent Antiplasmodial Activity of MMV688533: A Technical Guide

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Compound of Interest

Compound Name: MMV688533

Cat. No.: B15138749

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Introduction

The emergence and spread of drug-resistant Plasmodium species, particularly Plasmodium falciparum, pose a significant threat to global malaria control and elimination efforts. This necessitates the discovery and development of novel antimalarial agents with distinct mechanisms of action. **MMV688533**, an acylguanidine derivative, has emerged as a promising preclinical candidate with potent activity against multiple Plasmodium species. This technical guide provides a comprehensive overview of the antiplasmodial activity of **MMV688533**, including its in vitro and in vivo efficacy, mechanism of action, and detailed experimental protocols for its evaluation.

In Vitro and Ex Vivo Activity of MMV688533

MMV688533 demonstrates potent and rapid activity against a wide range of P. falciparum strains, including those resistant to currently available antimalarials. Furthermore, it exhibits comparable efficacy against clinical isolates of P. vivax.

Table 1: In Vitro Activity of MMV688533 against Laboratory Strains of P. falciparum

| Parasite Strain | Chloroquine Susceptibility | MMV688533 IC50 (nM) |
|-----------------|----------------------------|------------------------|
| 3D7 | Sensitive | Low nanomolar range[1] |
| Dd2 | Resistant | Low nanomolar range[1] |
| K1 | Resistant | Low nanomolar range[1] |
| FC27 | Sensitive | Low nanomolar range[1] |

IC50 (Half-maximal inhibitory concentration) values are presented as a range based on available data.

Table 2: Ex Vivo Activity of MMV688533 against Clinical Isolates of Plasmodium species

| Plasmodium Species | Geographic Origin | Number of Isolates | Median IC50 (nM) | IC50 Range (nM) |
|--------------------|-------------------|--------------------|------------------|-----------------|
| P. falciparum | Uganda | 143 | 1.3[1] | 0.02 - 6.3[1] |
| P. falciparum | Papua, Indonesia | 15 | 18.9[1] | 5.3 - 39.2[1] |
| P. vivax | Papua, Indonesia | 6 | 12.0[1] | 5.4 - 19.9[1] |

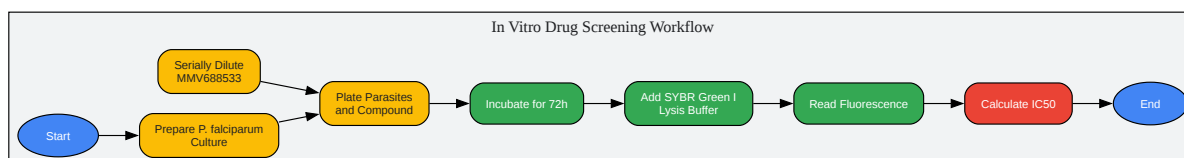
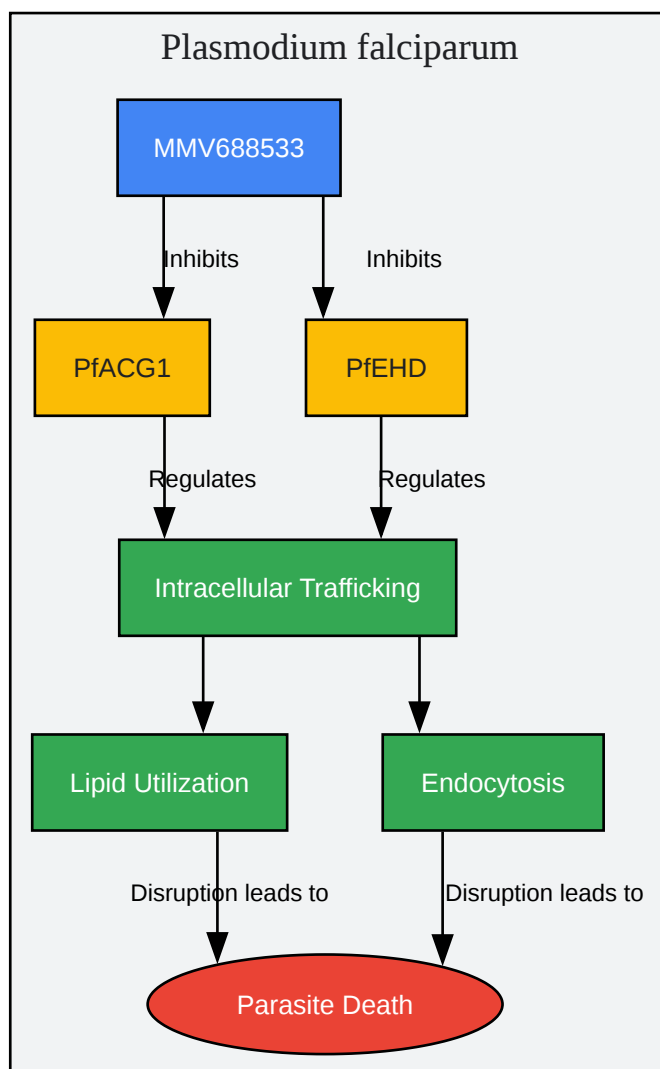
In Vivo Efficacy

In a humanized mouse model of P. falciparum infection (NOD-scid IL2Ry-null mice engrafted with human erythrocytes), **MMV688533** demonstrates rapid and potent in vivo efficacy. A single oral dose leads to a rapid reduction in parasitemia.[1] The compound also exhibits a long-lasting pharmacokinetic profile, suggesting the potential for a single-dose cure.[1][2]

Mechanism of Action

MMV688533 is proposed to have a novel mechanism of action, which contributes to its high barrier to resistance.[1][2] Resistance selection studies have identified mutations in two genes, PfACG1 and PfEHD, which are associated with a modest decrease in susceptibility.[1][2] These

proteins are implicated in crucial cellular processes within the parasite, including intracellular trafficking, lipid utilization, and endocytosis.[1][2] Interference with these pathways is the putative mechanism by which **MMV688533** exerts its potent antiplasmodial effect.



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